6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis-
Description
The compound 6H-Benzofuro[3,2-c][1]benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- (CAS: 152490-69-2) is a pterocarpan derivative characterized by a fused benzofurobenzopyran core structure. Its IUPAC name reflects the cis configuration at the 6a and 11a positions, a methoxy (-OCH₃) group at position 3, and a phenylmethoxy (-OCH₂C₆H₅) substituent at position 9 . The molecular formula is deduced as C₂₃H₂₂O₄, with a molecular weight of 362.4 g/mol (calculated from substituents on the parent pterocarpan scaffold, C₁₅H₁₂O₂) . This compound belongs to the benzopyran class, which is renowned for its structural diversity and bioactivity in medicinal chemistry .
Properties
CAS No. |
152490-69-2 |
|---|---|
Molecular Formula |
C23H20O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(6aS,11aS)-3-methoxy-9-phenylmethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene |
InChI |
InChI=1S/C23H20O4/c1-24-16-7-10-19-21(11-16)26-14-20-18-9-8-17(12-22(18)27-23(19)20)25-13-15-5-3-2-4-6-15/h2-12,20,23H,13-14H2,1H3/t20-,23-/m1/s1 |
InChI Key |
HJOWUMBTYPBLOG-NFBKMPQASA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3[C@H](CO2)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common in modifying the aromatic rings or other reactive sites.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, pressures, and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzopyran derivatives exhibit varied pharmacological properties depending on substituent patterns and stereochemistry. Below is a structural and functional comparison of the target compound with key analogues:
Table 1: Structural and Functional Comparison of Benzopyran Derivatives
Key Observations :
Substituent Impact: The target compound’s phenylmethoxy group distinguishes it from simpler derivatives like (−)-medicarpin (9-OCH₃) and 3,9-dihydroxypterocarpan (9-OH). Compounds with hydroxyl groups (e.g., 3,9-dihydroxypterocarpan) exhibit antioxidant properties, while methoxy groups (e.g., in the target) may reduce metabolic degradation .
Stereochemical Influence :
- The cis configuration at 6a and 11a is conserved in pterocarpans and critical for binding to biological targets, such as estrogen receptors or microbial enzymes .
The phenylmethoxy group may confer unique interactions with cellular targets, such as kinases or transporters.
Natural vs. Synthetic Derivatives :
- Natural derivatives (e.g., (−)-medicarpin) often have hydroxyl groups, whereas synthetic modifications (e.g., phenylmethoxy in the target) aim to optimize pharmacokinetics .
Biological Activity
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- is a complex organic compound belonging to the benzofuro[3,2-c]benzopyran family. Its unique structural configuration features a fused benzofuran and benzopyran system with methoxy and phenylmethoxy substituents. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C20H18O3
- Molecular Weight : 318.36 g/mol
- Structural Features : The presence of methoxy and phenylmethoxy groups contributes to its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that 6H-Benzofuro(3,2-c)(1)benzopyran exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as a natural antimicrobial agent. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Anticancer Properties
The anticancer activity of this compound has been explored in several studies. It has demonstrated the ability to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
- ROS Production : The compound enhances reactive oxygen species (ROS) production, which is associated with increased apoptosis in cancer cells.
- Targeting Signaling Pathways : It has been observed to modulate critical signaling pathways such as PI3K/Akt and NF-κB, which are involved in cell survival and proliferation.
Study 1: Anticancer Efficacy
In vitro experiments using human breast cancer cell lines revealed that 6H-Benzofuro(3,2-c)(1)benzopyran significantly decreased cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 μM depending on the specific cell line tested. Flow cytometry analysis confirmed increased apoptosis in treated cells compared to controls.
Study 2: Antimicrobial Activity
A study assessing the antimicrobial effects against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) of 15 μg/mL and 20 μg/mL, respectively. These results suggest that it may serve as a promising candidate for developing new antimicrobial agents.
The biological activity of 6H-Benzofuro(3,2-c)(1)benzopyran is likely attributable to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing various signaling cascades that regulate cell survival and apoptosis.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6H-Benzofuro(3,2-c)(1)benzopyran | Fused benzofuran and benzopyran with methoxy groups | Antimicrobial, anticancer |
| Psoralidin | Similar structure but different substituents | Anti-inflammatory, anticancer |
| Flavonoids | Diverse structures with hydroxyl groups | Antioxidant, anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
